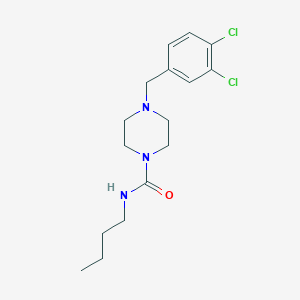![molecular formula C20H24N2O3 B5334934 2-[3-(4-METHOXYPHENYL)PROPANAMIDO]-N-PROPYLBENZAMIDE](/img/structure/B5334934.png)
2-[3-(4-METHOXYPHENYL)PROPANAMIDO]-N-PROPYLBENZAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(4-METHOXYPHENYL)PROPANAMIDO]-N-PROPYLBENZAMIDE is a synthetic organic compound with a molecular formula of C17H17NO4 This compound is known for its unique chemical structure, which includes a methoxyphenyl group and a propanamido group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-METHOXYPHENYL)PROPANAMIDO]-N-PROPYLBENZAMIDE typically involves a multi-step process. One common method includes the following steps:
Esterification: The initial step involves the esterification of 4-methoxyphenylacetic acid with an appropriate alcohol to form the corresponding ester.
Amidation: The ester is then subjected to amidation with propylamine to yield the intermediate amide.
Coupling Reaction: The final step involves the coupling of the intermediate amide with benzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in industrial synthesis include methanol, propylamine, benzoyl chloride, and suitable catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(4-METHOXYPHENYL)PROPANAMIDO]-N-PROPYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to form
Propriétés
IUPAC Name |
2-[3-(4-methoxyphenyl)propanoylamino]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-14-21-20(24)17-6-4-5-7-18(17)22-19(23)13-10-15-8-11-16(25-2)12-9-15/h4-9,11-12H,3,10,13-14H2,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZYDMKGAPQQEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)CCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2-{[(1-cyclopropyl-1H-imidazol-5-yl)methyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5334851.png)
![N-methyl-1-pyridin-3-yl-N-{[2-(pyrrolidin-1-ylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}ethanamine](/img/structure/B5334856.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-(pyrazin-2-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5334863.png)
![1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-(2-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5334867.png)

![7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5334884.png)

![3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-4-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinone](/img/structure/B5334902.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-2-(2-furyl)-7-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5334907.png)

![N-(5-fluoro-2-methylphenyl)-2-[[4-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B5334920.png)



